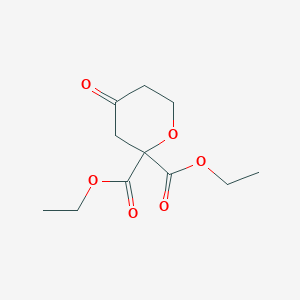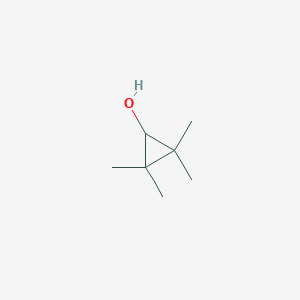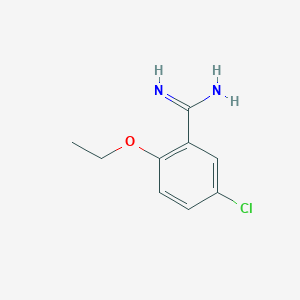
5-Chloro-2-ethoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxybenzimidamide: is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the fifth position and an ethoxy group at the second position of the benzimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzonitrile.
Amidation Reaction: The benzonitrile is then subjected to an amidation reaction using ammonia or an amine source under suitable conditions to form the benzimidamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-2-ethoxybenzimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzimidamides can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with different functional groups.
Reduction Products: Reduction can yield amine derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: 5-Chloro-2-ethoxybenzimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and proteins.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-2-hydroxybenzimidamide: Contains a hydroxy group instead of an ethoxy group.
Uniqueness:
Functional Groups: The presence of the ethoxy group in 5-Chloro-2-ethoxybenzimidamide provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Reactivity: The compound’s reactivity in substitution and oxidation-reduction reactions can differ from its analogs, leading to distinct products and applications.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-2-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H3,11,12) |
InChI Key |
FZFXTMLTCZTZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



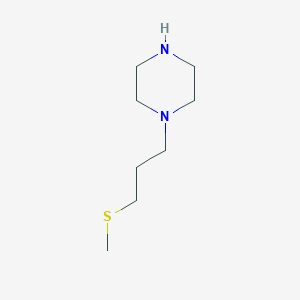
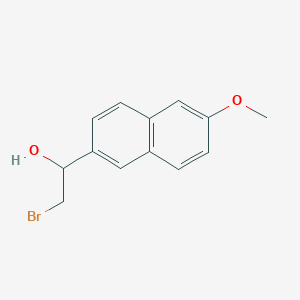

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

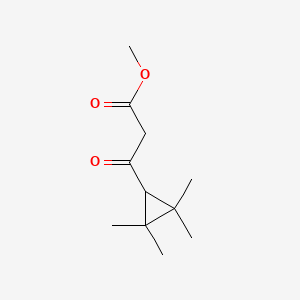

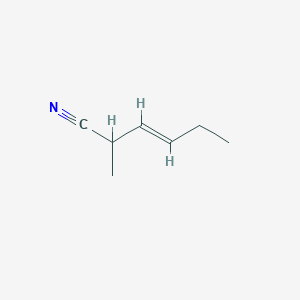
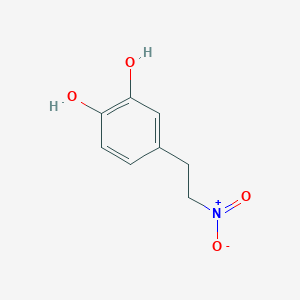
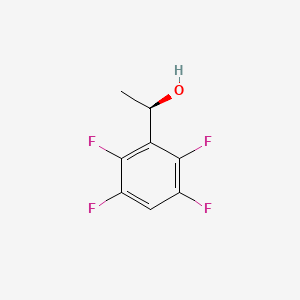
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
